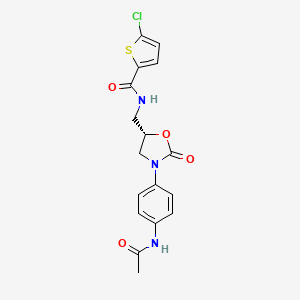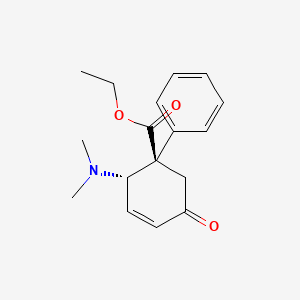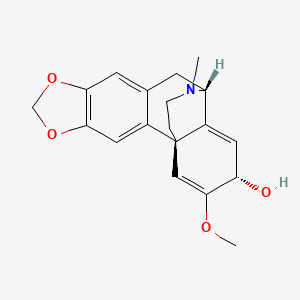
Anhydrocannabisativine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anhydrocannabisativine is a spermidine alkaloid derived from the Cannabis sativa plant. It is a 13-membered cyclic compound where the polyamine spermidine is attached via its terminal nitrogen atoms to the β-position and to the carboxyl carbon of a C14-fatty acid . This compound was first isolated from the ethanol extracts of the leaves and roots of a Mexican variant of Cannabis sativa .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of anhydrocannabisativine involves the extraction of the compound from the leaves and roots of Cannabis sativa using ethanol. The extract is then subjected to partitioning and chromatography to isolate the alkaloid . The structure of this compound is determined by spectral analysis and semisynthesis .
Industrial Production Methods: Industrial production methods for this compound are not well-documented. the extraction and isolation process used in laboratory settings can be scaled up for industrial purposes. This would involve large-scale ethanol extraction, followed by partitioning and chromatography to isolate the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Anhydrocannabisativine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Anhydrocannabisativine has several scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of spermidine alkaloids.
Biology: Research on this compound helps in understanding the metabolic pathways of Cannabis sativa.
Wirkmechanismus
The mechanism of action of anhydrocannabisativine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and pain pathways . The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Cannabisativine: Another spermidine alkaloid from Cannabis sativa, similar in structure but with different functional groups.
Cannabistilbene I and II: Non-cannabinoid compounds from Cannabis sativa with therapeutic potential.
Uniqueness: Anhydrocannabisativine is unique due to its specific cyclic structure and the presence of spermidine. This makes it distinct from other alkaloids and non-cannabinoid compounds in Cannabis sativa .
Eigenschaften
Molekularformel |
C21H37N3O2 |
|---|---|
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
17-(2-oxoheptyl)-1,5,10-triazabicyclo[11.4.0]heptadec-15-en-11-one |
InChI |
InChI=1S/C21H37N3O2/c1-2-3-4-11-20(25)16-18-9-7-10-19-17-21(26)23-14-6-5-12-22-13-8-15-24(18)19/h7,9,18-19,22H,2-6,8,10-17H2,1H3,(H,23,26) |
InChI-Schlüssel |
RKTWGMYTKBSCLV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)CC1C=CCC2N1CCCNCCCCNC(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


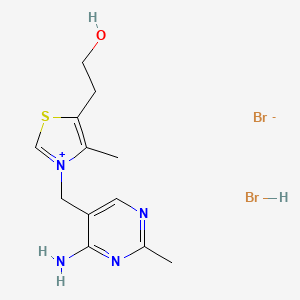
![2-[(1S,2R)-2-hydroxycyclopentyl]acetic acid](/img/structure/B13421605.png)

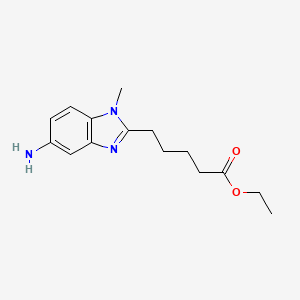


![(S)-1-(5-Fluoro-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B13421650.png)
